molecular formula C19H17OPS B3177951 Diphenyl((phenylthio)methyl)phosphine oxide CAS No. 31238-57-0

Diphenyl((phenylthio)methyl)phosphine oxide

Cat. No.: B3177951
CAS No.: 31238-57-0
M. Wt: 324.4 g/mol
InChI Key: FSHUUGJBSQZQGW-UHFFFAOYSA-N
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Description

General Overview of Organophosphorus Compounds and Phosphine (B1218219) Oxides

Organophosphorus chemistry is a field that studies organic compounds containing carbon-phosphorus bonds. slideshare.net Phosphorus can exist in various oxidation states, but organophosphorus compounds are most commonly derivatives of phosphorus(V) and phosphorus(III). wikipedia.org This class of compounds is extensive and includes phosphines, phosphonium (B103445) salts, phosphinates, phosphonates, and phosphine oxides. slideshare.netbdu.ac.in

Phosphine oxides are organophosphorus compounds characterized by the general formula R₃P=O, where a phosphoryl group (P=O) is bonded to three organic substituents (alkyl or aryl groups). wikipedia.orgchemeurope.com These compounds feature a tetrahedral phosphorus center. wikipedia.org The phosphorus-oxygen bond is highly polar and short, a feature attributed to the donation of lone pair electrons from oxygen p-orbitals to phosphorus-carbon antibonding orbitals. wikipedia.org This bond is most accurately represented as a dative bond, similar to that in an amine oxide. wikipedia.org Phosphine oxides are generally among the most thermally stable organophosphorus compounds. wikipedia.org They are capable of forming hydrogen bonds, which can render some of them soluble in water. wikipedia.org Historically, they were often regarded as stable and unwanted byproducts of important chemical transformations, most notably the Wittig reaction. bdu.ac.inwikipedia.org

Phosphine oxides are classified based on the number of organic substituents attached directly to the phosphorus atom, in addition to the oxygen and any hydrogen atoms.

Primary phosphine oxides (RPH₂(O)) have one organic substituent. wikipedia.org

Secondary phosphine oxides (R₂PH(O)) have two organic substituents and exist in equilibrium with their tautomeric form, phosphinous acid (R₂POH). wikipedia.orgwikipedia.org

Tertiary phosphine oxides (R₃PO) have three organic substituents and are the most commonly encountered type. wikipedia.org

Structural Features and Classification of Phosphine Oxides Containing Thioether Moieties

Diphenyl((phenylthio)methyl)phosphine oxide, with the molecular formula C₁₉H₁₇OPS, is a tertiary phosphine oxide. musechem.com Its structure is defined by several key features:

A central pentavalent phosphorus atom.

A phosphoryl group (P=O), which makes it a phosphine oxide.

Two phenyl groups bonded directly to the phosphorus atom.

A methylene (B1212753) bridge (-CH₂-) connecting the phosphorus atom to a phenylthio group (-S-C₆H₅).

The presence of the -S-C₆H₅ group classifies it as a phosphine oxide containing a thioether moiety. Specifically, it is an α-thioalkyl phosphine oxide, as the sulfur atom is attached to the carbon atom adjacent (in the alpha position) to the phosphorus center.

The combination of these functional groups imparts specific characteristics to the molecule. The diphenylphosphine (B32561) oxide portion provides a rigid, sterically demanding, and highly polar framework. The phosphine oxide group itself is known to be electron-accepting. ethz.ch The thioether linkage introduces a sulfur atom, which can influence the molecule's electronic properties, its potential as a ligand in coordination chemistry, and the chemical reactivity of the adjacent methylene protons.

Historical Context and Evolution of Research on Phosphine Oxides in Organic Synthesis

The perception and application of phosphine oxides in organic synthesis have evolved significantly over time. For many years, tertiary phosphine oxides were primarily viewed as highly stable, often undesirable byproducts of reactions that utilized trivalent phosphines. bdu.ac.in Their formation in stoichiometric amounts during reactions like the Wittig, Staudinger, and Mitsunobu reactions presented a significant waste issue, and the high stability of the P=O bond made their reduction back to the more synthetically versatile phosphines a considerable chemical challenge. acs.org

A pivotal shift occurred as chemists developed more efficient methods for the deoxygenation of phosphine oxides, allowing for the regeneration of valuable phosphine reagents. acs.orgliv.ac.uk This transformed phosphine oxides from mere waste products into stable, air-tolerant precursors for phosphines. acs.org This development was crucial, as many phosphines are sensitive to oxidation. chemeurope.com

Subsequently, the focus expanded to utilizing the intrinsic properties of the phosphine oxide group itself in synthetic strategies. Researchers began to exploit phosphine oxides as reagents, chiral auxiliaries, and catalysts. semanticscholar.org For instance, they have been employed in variations of the Mitsunobu reaction and as Lewis base catalysts. acs.orgresearchgate.net The development of synthetic methods to produce phosphine oxides, rather than just isolating them as byproducts, became an important area of research. nih.gov Key synthetic routes include the oxidation of corresponding phosphines, the reaction of phosphinic chlorides with organometallic reagents like Grignard or organolithium reagents, and rearrangements such as the Michaelis-Arbuzov reaction. semanticscholar.orgnih.govokstate.edu The Hirao cross-coupling reaction, which couples secondary phosphine oxides with aryl halides, is another important method for synthesizing aryldiphenylphosphine oxides. semanticscholar.orgnih.gov This evolution has cemented the status of phosphine oxides as a valuable and versatile class of compounds in the synthetic chemist's toolbox. nih.gov

Compound Data Table

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[phenyl(phenylsulfanylmethyl)phosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17OPS/c20-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-22-19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHUUGJBSQZQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17OPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451468
Record name AGN-PC-0NE8OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31238-57-0
Record name AGN-PC-0NE8OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of Diphenyl Phenylthio Methyl Phosphine Oxide

Reactions Involving the Phosphine (B1218219) Oxide Functional Group

The phosphorus center in Diphenyl((phenylthio)methyl)phosphine oxide is electron-deficient and tetrahedral, rendering it susceptible to a variety of reactions.

Nucleophilic and Electrophilic Additions at the Phosphorus Center

The electrophilic nature of the phosphorus atom in the phosphine oxide group allows for nucleophilic attack. Strong nucleophiles can add to the phosphorus center, leading to the formation of pentacoordinate phosphorus intermediates. The stability and subsequent reaction pathways of these intermediates are influenced by the nature of the nucleophile and the reaction conditions.

Conversely, the oxygen atom of the phosphine oxide group possesses lone pairs of electrons and can act as a nucleophile or a Lewis base, coordinating to electrophiles or Lewis acids. This interaction can activate the phosphine oxide for subsequent reactions, such as reduction.

Deoxygenation and Reduction Pathways to Phosphines

A significant transformation of phosphine oxides is their deoxygenation to the corresponding phosphines. This reduction is a crucial process for regenerating valuable phosphine ligands from their oxidized byproducts. Various reducing agents have been developed for this purpose, with silanes being particularly effective.

The deoxygenation of phosphine oxides, including derivatives like this compound, can be achieved using silanes such as trichlorosilane (B8805176) (HSiCl₃) or polymethylhydrosiloxane (B1170920) (PMHS). researchgate.netwikipedia.org The reaction with trichlorosilane can proceed with either retention or inversion of configuration at the phosphorus center, depending on the presence of a base like triethylamine. wikipedia.org The use of user-friendly and environmentally benign silanes under solvent-free or microwave-assisted conditions represents a green chemical approach to this transformation. researchgate.net

Table 1: Common Reagents for the Deoxygenation of Phosphine Oxides

Reagent Conditions Stereochemistry
Trichlorosilane (HSiCl₃) Neat or in solvent Retention
Trichlorosilane/Triethylamine Neat or in solvent Inversion
Polymethylhydrosiloxane (PMHS) Solvent-free, MW or thermal Not specified

Tautomerism and Isomerization Phenomena of Phosphine Oxides

Secondary phosphine oxides can exist in equilibrium with their trivalent tautomer, phosphinous acid. wikipedia.org However, for tertiary phosphine oxides like this compound, this type of tautomerism is not possible. Isomerization reactions involving the migration of the phenylthio group or rearrangement of the carbon skeleton are not commonly reported for this specific compound under typical conditions, though such transformations can sometimes be induced under thermal or catalytic conditions in related organophosphorus compounds.

Reactivity of the Phenylthio-Substituent and the Alpha-Carbon

The methylene (B1212753) group alpha to the phosphine oxide is activated by the electron-withdrawing nature of the phosphoryl group, making the alpha-protons acidic and susceptible to deprotonation. The adjacent phenylthio group further influences the reactivity of this position.

Alpha-Functionalization Reactions (e.g., halogenation, alkylation)

The acidity of the alpha-protons allows for the generation of a carbanion upon treatment with a strong base, such as an organolithium reagent. This nucleophilic carbanion can then react with a variety of electrophiles, enabling the introduction of various functional groups at the alpha-position.

Table 2: Examples of Alpha-Alkylation of Metalated Phosphine Oxide Derivatives

Phosphine Oxide Precursor Base Electrophile Product
Diphenyl(methyl)phosphine oxide n-BuLi R-X Diphenyl(alkylmethyl)phosphine oxide

This reactivity is a cornerstone of the Horner-Wadsworth-Emmons reaction, where phosphonate (B1237965) carbanions stabilized by an adjacent electron-withdrawing group react with aldehydes or ketones to form alkenes. researchgate.net Although this compound itself is not a phosphonate, the principle of alpha-deprotonation and subsequent reaction with electrophiles is analogous.

Transformations Facilitated by the Phenylthio Group (e.g., elimination, rearrangement)

The phenylthio group can act as a leaving group in elimination reactions, particularly if the alpha-carbon is further functionalized. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly increase the leaving group ability of the phenylthio moiety, facilitating elimination to form a vinylphosphine oxide upon treatment with a base.

While specific examples for this compound are not extensively documented, analogous transformations are known in organosulfur chemistry. Rearrangements involving the phenylthio group, such as a wikipedia.orgresearchgate.net-sigmatropic rearrangement, could potentially be induced under specific conditions, although this is less common for this class of compounds.

Cascade and Multicomponent Reactions Involving the Methylthio Linkage

While specific cascade and multicomponent reactions that hinge on the reactivity of the methylthio linkage in this compound are not extensively documented in dedicated studies, the potential for such transformations can be inferred from the known reactivity of phosphine oxides and thioethers. For instance, a radical cascade reaction of 2-aryloxy phenylacetylenes with phosphine oxides, promoted by K2S2O8, has been developed to synthesize diphosphonyl xanthenes. chemicalbook.com This process involves the generation of a phosphonyl radical followed by a double radical addition and cyclization. chemicalbook.com

Similarly, three-component reactions involving secondary phosphine oxides, aldehydes, and primary amines (a Kabachnik-Fields type reaction) have been explored to produce α-aminophosphine oxides. liverpool.ac.uk A study on the reaction of 3-formyl-6-methylchromone, primary amines, and diphenylphosphine (B32561) oxide resulted in the selective formation of chromonyl-substituted α-aminophosphine-oxides in high yields. liverpool.ac.uk

These examples of cascade and multicomponent reactions with simpler phosphine oxides suggest the untapped potential of this compound as a substrate in more complex, one-pot transformations. The phenylthio group could, in principle, participate in or influence such reaction cascades, potentially leading to the formation of novel sulfur-containing organophosphorus compounds.

Catalytic Transformations Mediated by this compound

The phosphine oxide moiety is a versatile functional group that can participate in various catalytic processes, either as a pre-catalyst, a ligand for a metal center, or as an organocatalyst itself.

Phosphine oxides, particularly secondary phosphine oxides, are recognized as effective pre-ligands in transition metal-catalyzed cross-coupling reactions. rsc.org They can exist in equilibrium with their trivalent phosphinous acid tautomer, which can coordinate to a metal center. This has been exploited in reactions like the Suzuki and Hirao couplings. researchgate.netnih.gov For instance, phosphine oxides have been shown to act as stabilizing ligands for palladium catalysts in the cross-coupling of potassium aryldimethylsilanolates with aryl bromides, preventing the precipitation of palladium black and thereby maintaining catalytic activity. nih.gov

In the context of the Hirao reaction, which involves the P-C coupling of aryl halides with >P(O)H reagents, phosphine oxides are crucial. nih.gov Both palladium and nickel-catalyzed versions of this reaction proceed through a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination, where the phosphine oxide or its tautomer plays a key role in the catalyst structure. nih.gov The use of secondary phosphine oxides as precursors for phosphine ligands is a well-established strategy in catalysis. wikipedia.org

Table 1: Examples of Phosphine Oxide Involvement in Transition Metal-Catalyzed Reactions
Reaction TypeMetal CatalystRole of Phosphine OxideReference
Suzuki CouplingPalladiumLigand Precursor researchgate.net
Hirao ReactionPalladium, NickelReactant/Ligand Precursor nih.gov
Hiyama CouplingPalladiumStabilizing Ligand nih.gov
Buchwald-Hartwig CouplingNot SpecifiedReactant to introduce diphenylphosphino group wikipedia.org

Phosphine oxides can function as Lewis basic organocatalysts, activating substrates through coordination. This has been particularly effective in reactions involving silicon-based reagents. nih.gov Chiral phosphine oxides, for example, can catalyze enantioselective aldol (B89426) reactions by activating trichlorosilyl (B107488) enol ethers. semanticscholar.org They are also employed in the enantioselective allylation of aldehydes with allyltrichlorosilanes. nih.gov The general mechanism involves the phosphine oxide coordinating to the silicon atom, forming a hypervalent species that is more reactive.

Phosphorus-based organocatalysis is a rapidly growing field, with phosphine oxides playing a significant role. researchgate.net Beyond their Lewis basicity, some phosphine oxide derivatives can also act as Brønsted acid catalysts, although this is less common for the parent structure. For instance, diphenyl phosphate (B84403) has been used as an efficient acidic organocatalyst for ring-opening polymerizations. okstate.edu

Table 2: Organocatalytic Applications of Phosphine Oxides
ReactionRole of Phosphine OxideKey FeatureReference
Enantioselective Aldol ReactionChiral OrganocatalystActivation of trichlorosilyl enol ether semanticscholar.org
Enantioselective Allylation of AldehydesChiral OrganocatalystActivation of allyltrichlorosilane nih.gov
Ring Opening of meso-EpoxidesOrganocatalystLewis basic activation nih.gov
Abramov-type PhosphonylationOrganocatalystCatalyzes addition of phosphites to carbonyls nih.gov

Stereoselective Reaction Development

The phosphorus center in phosphine oxides can be stereogenic, and this chirality can be leveraged to induce asymmetry in chemical reactions. Furthermore, the phosphine oxide group can serve as a chiral auxiliary to guide enantioselective transformations.

The development of methods for the asymmetric functionalization of the carbon alpha to the phosphine oxide group is of significant interest for the synthesis of chiral organophosphorus compounds. Recent advances have demonstrated the possibility of achieving enantioselective radical addition to vinylphosphine oxides through a synergistic approach combining photoredox catalysis and chiral Lewis acid catalysis. rsc.org This strategy allows for the efficient preparation of valuable α-chiral alkyl phosphorus compounds. rsc.org

While direct asymmetric α-functionalization of this compound itself is not widely reported, the principles established in related systems provide a clear blueprint for future research. The combination of the activating phosphine oxide group and the adjacent phenylthio moiety presents a unique substrate for developing novel stereoselective C-C or C-X bond-forming reactions at the methylene bridge.

Chiral, non-racemic phosphine oxides are valuable as chiral auxiliaries or catalysts in a variety of enantioselective transformations. Their bench stability, low toxicity, and the stereospecific nature of reactions at the P-H bond (in secondary phosphine oxides) make them desirable precursors for chiral ligands and catalysts.

Chiral phosphine oxides have been successfully employed as organocatalysts to mediate highly enantioselective cross-aldol reactions. nih.gov In these systems, a hypervalent silicon complex formed from the chiral phosphine oxide and a chlorosilane sequentially activates the aldol donor and acceptor to facilitate the reaction with high stereocontrol. nih.gov Furthermore, palladium-catalyzed intermolecular hydrophosphinylation of 1,3-dienes using phosphine oxides can afford chiral allylic phosphine oxides with high enantioselectivity and regioselectivity. This transformation provides a direct route to valuable chiral phosphine oxide building blocks from simple starting materials. The development of resolution methods for P-stereogenic secondary phosphine oxides has also been crucial, enabling access to enantiopure starting materials for these stereospecific transformations.

Advanced Applications of Diphenyl Phenylthio Methyl Phosphine Oxide in Chemical Synthesis and Materials Science

Design and Development of Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced control over reaction outcomes. The structural and electronic properties of Diphenyl((phenylthio)methyl)phosphine oxide make it an attractive candidate for ligand design, particularly in the realm of transition metal-catalyzed reactions.

Coordination Chemistry with Transition Metal Centers

Phosphine (B1218219) oxides are recognized for their ability to coordinate with a variety of transition metal centers. nih.govwikipedia.org Typically acting as hard Lewis bases, they form stable complexes by bonding to metals through the oxygen atom of the P=O group. wikipedia.org The coordination of phosphine oxides to a metal center can influence the electronic and steric environment of the metal, thereby modulating its catalytic activity. wikipedia.org While specific studies detailing the coordination chemistry of this compound are not extensively documented in publicly available literature, the general principles of phosphine oxide coordination suggest its potential to form stable complexes with various transition metals. The presence of the sulfur atom in the phenylthio group could also allow for secondary interactions with the metal center, potentially leading to hemilabile ligand behavior, which can be advantageous in catalytic cycles. nih.gov

The coordination of phosphine oxides to transition metals can be influenced by several factors, including the nature of the metal and the steric and electronic properties of the phosphine oxide. The general trend is that trialkylphosphine oxides are more basic and thus better ligands than triarylphosphine oxides. wikipedia.org The coordination of the phosphine oxide ligand can be confirmed through various spectroscopic techniques and X-ray crystallography. nih.gov

Table 1: General Coordination Properties of Phosphine Oxides with Transition Metals

PropertyDescription
Coordination Mode Primarily through the oxygen atom of the P=O group.
Lewis Base Character Act as hard Lewis bases.
Influence on Metal Center Modulates the electronic and steric properties of the metal.
Potential for Hemilability The presence of other donor atoms (like sulfur in the target molecule) can lead to hemilabile coordination.

Influence on Reaction Selectivity and Efficiency in Homogeneous Catalysis

The ligand framework plays a crucial role in determining the selectivity and efficiency of homogeneous catalysts. Phosphine oxide ligands, including derivatives of this compound, can enhance reaction rates and influence stereoselectivity. Their ability to stabilize catalytic species and intermediates is a key factor in improving catalytic performance. chemimpex.com For instance, in palladium-catalyzed cross-coupling reactions, phosphine oxides have been shown to act as effective ligands, promoting efficient transformations. chemimpex.com

The steric bulk and electronic nature of the substituents on the phosphorus atom significantly impact the ligand's influence on the catalytic reaction. By modifying these properties, it is possible to fine-tune the catalyst's activity and selectivity for a specific transformation. The development of phosphine oxide-based catalysts is an active area of research, with a focus on creating more efficient and selective catalytic systems for a wide range of organic reactions. chemimpex.com

Applications in Specific Coupling Reactions (e.g., Buchwald-Hartwig type couplings)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The choice of ligand is critical for the success of this reaction, and various phosphine-based ligands have been developed to improve its scope and efficiency. While the direct application of this compound in Buchwald-Hartwig couplings is not extensively reported, related phosphine oxides have been utilized. Diphenylphosphine (B32561) oxide, for example, is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents. wikipedia.org The development of new ligands is a continuous effort in this field to expand the substrate scope and improve reaction conditions. nih.gov

Reagent in Complex Organic Synthesis

Beyond its potential as a ligand, this compound and its derivatives serve as valuable reagents in the construction of complex organic molecules. The phosphine oxide moiety can be strategically employed to facilitate key bond-forming reactions and to introduce phosphorus-containing functionalities into molecular scaffolds.

Facilitation of Carbon-Carbon Bond Formation (e.g., ketone synthesis, allene formation)

Phosphine oxides are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. wikipedia.org While the direct involvement of this compound in ketone synthesis is not explicitly detailed, related α-substituted phosphine oxides are versatile precursors. For instance, the functionalization of substituted allyl and vinyl diphenylphosphine oxides has been explored to create reagents for the synthesis of 1-phenylthiobutadienes and for a three-component synthesis of ketones.

The synthesis of allenes, molecules with cumulative double bonds, is another area where phosphine oxide chemistry is impactful. The Wittig-Horner reaction of 1-lithio-1,3-dienyl phosphine oxides with aldehydes provides a route to vinyl allenes. organic-chemistry.org Although not directly involving the title compound, this demonstrates the potential of functionalized phosphine oxides in the synthesis of allenes. nih.gov Phosphine-catalyzed reactions of allenes with electrophiles are also a powerful strategy for generating functionalized carbocycles and heterocycles. researchgate.net

Synthetic Building Block for Diverse Molecular Scaffolds (e.g., phosphinic analogs of amino acids, pseudopeptides)

Phosphinic acids and their derivatives are important structural motifs in medicinal chemistry, often serving as mimics of tetrahedral transition states in enzymatic reactions. nih.gov The synthesis of phosphinic pseudopeptides, which are potent and selective enzyme inhibitors, is a significant application of organophosphorus chemistry. nih.govnih.gov These syntheses often involve the construction of phosphinic dipeptide derivatives with specific side-chain substituents. nih.gov While the direct use of this compound as a building block is not explicitly documented, its structural features suggest its potential as a precursor for more complex phosphinic acid derivatives.

The general approach to phosphinic dipeptide analogs often involves a Michael addition of an N-protected α-amino-H-phosphinate to an α,β-unsaturated ester. researchgate.net The development of efficient synthetic routes to Fmoc-protected phosphinic pseudodipeptides has been a key advancement, providing building blocks for the solid-phase synthesis of matrix metalloproteinase inhibitors. nih.gov

Role in Protecting Group Chemistry for Carbonyl Compounds

In the realm of multi-step organic synthesis, the selective transformation of a specific functional group in the presence of other reactive sites is a significant challenge. This necessitates the use of protecting groups, which temporarily mask a functional group to prevent it from reacting under certain conditions. The carbonyl group, present in aldehydes and ketones, is a highly reactive functional group that often requires protection.

While direct evidence for the widespread use of this compound as a standard protecting group for carbonyls is not extensively documented in scientific literature, its structure suggests a potential role in this capacity, drawing parallels with the well-established chemistry of thioacetals. Thioacetals are the sulfur analogs of acetals and are commonly employed as protecting groups for carbonyl compounds. wikipedia.orgwikipedia.org They are typically formed by the reaction of a carbonyl compound with a thiol or a dithiol in the presence of an acid catalyst. wikipedia.org

The this compound molecule contains a phenylthio (SPh) group attached to a carbon atom which is also bonded to a diphenylphosphine oxide group. The presence of the sulfur atom allows for the formation of a thioacetal-like structure upon reaction with a carbonyl compound. The general mechanism for thioacetal formation involves the acid-catalyzed addition of the thiol to the carbonyl carbon, followed by the elimination of water. wikipedia.org

Hypothetical Protection Mechanism:

The protection of a carbonyl compound with this compound would likely proceed through a similar pathway. The reaction would involve the formation of a hemithioacetal intermediate, which would then be stabilized by the diphenylphosphine oxide moiety. The deprotection step, to regenerate the carbonyl group, would likely involve treatment with a thiophilic reagent, such as a mercury(II) salt, which is a common method for cleaving thioacetals. youtube.com

It is important to note that while the structural features of this compound suggest its potential as a protecting group for carbonyls, this application is not as commonly reported as its roles in materials science. Further research is needed to fully explore and validate its efficacy and utility in this synthetic strategy.

Contributions to Materials Science

Organophosphorus compounds, particularly phosphine oxides, have made significant contributions to the field of materials science. They are known to impart desirable properties such as flame retardancy, thermal stability, and enhanced optical characteristics to various polymeric materials. mdpi.comgoogle.com this compound, with its combination of a phosphine oxide group and a phenylthio moiety, is a promising candidate for developing advanced materials with tailored properties.

Incorporation into Polymer Architectures for Enhanced Properties

While specific studies on polymers incorporating this compound are limited, research on analogous phosphine oxide-containing polymers provides insight into the expected property enhancements. For instance, epoxy resins modified with phosphine oxide derivatives have demonstrated improved flame retardancy, as indicated by higher Limiting Oxygen Index (LOI) values and UL-94 vertical burn test ratings. mdpi.com

Table 1: Potential Impact of this compound on Polymer Properties

PropertyExpected EnhancementMechanism of Action
Flame Retardancy IncreasedPromotion of char formation (condensed phase); Radical scavenging (gas phase)
Thermal Stability IncreasedHigh stability of the P-C bond
Adhesion Potentially ImprovedThe polar phosphine oxide group can enhance adhesion to substrates.
Refractive Index Potentially IncreasedThe presence of aromatic rings and sulfur can increase the refractive index.

Application as Photoinitiators in Polymerization Processes

Phosphine oxides are a well-established class of Type I photoinitiators, which are molecules that, upon absorption of light, undergo a unimolecular bond cleavage to generate free radicals that initiate polymerization. acs.orgradtech.org Acylphosphine oxides, in particular, are widely used in industrial applications due to their high efficiency and ability to cure pigmented and thick coatings. acs.orgmdpi.com

Upon exposure to UV light, phosphine oxide photoinitiators undergo α-cleavage, breaking the bond between the carbonyl group and the phosphorus atom to form a benzoyl radical and a phosphinoyl radical. acs.org Both of these radicals are capable of initiating the polymerization of monomers such as acrylates. The phosphinoyl radical is particularly reactive. radtech.org

While this compound is not an acylphosphine oxide, its phosphine oxide structure suggests that it could potentially function as a photoinitiator, possibly through a different fragmentation pathway. The presence of the phenylthio group may influence its photochemical behavior and the reactivity of the generated radicals.

Table 2: Comparison of Common Phosphine Oxide Photoinitiators

PhotoinitiatorAbbreviationMolar Mass ( g/mol )Key Features
2,4,6-Trimethylbenzoyl-diphenylphosphine oxideTPO348.37High reactivity, good for pigmented systems. acs.org
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxideBAPO418.45Broader absorption spectrum than TPO. acs.org
This compound-324.38Potential for unique reactivity due to the sulfur atom. musechem.com

The development of new photoinitiators is crucial for advancing photopolymerization technologies, and the exploration of novel phosphine oxide structures like this compound could lead to the discovery of initiators with tailored absorption characteristics and initiation efficiencies. mdpi.comnih.gov

Spectroscopic and Structural Elucidation of Diphenyl Phenylthio Methyl Phosphine Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For Diphenyl((phenylthio)methyl)phosphine oxide, ¹H, ¹³C, and ³¹P NMR analyses are crucial for a comprehensive understanding of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl groups attached to the phosphorus atom and the phenyl group of the phenylthio moiety typically appear as complex multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The protons on the phenyl rings attached to the phosphorus atom are often observed at slightly different chemical shifts due to the influence of the phosphine (B1218219) oxide group.

The methylene (B1212753) protons (CH₂) situated between the phosphorus and sulfur atoms are of particular interest. These protons are expected to appear as a doublet due to coupling with the phosphorus-31 nucleus. The typical chemical shift for such protons in similar phosphine oxide structures is around δ 3.5-4.5 ppm. The coupling constant (²J(P,H)) for these methylene protons would likely be in the range of 5-15 Hz.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Aromatic (P-Ph)7.4-7.8MultipletN/A
Aromatic (S-Ph)7.1-7.4MultipletN/A
Methylene (P-CH₂-S)3.5-4.5Doublet²J(P,H) = 5-15

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The spectrum will show distinct signals for the aromatic carbons and the methylene carbon. The carbons of the phenyl rings attached to the phosphorus atom will exhibit coupling to the phosphorus nucleus, resulting in doublets. The ipso-carbon (the carbon directly attached to the phosphorus) is expected to show a large coupling constant (¹J(P,C)) in the range of 80-110 Hz. The ortho-, meta-, and para-carbons will display smaller P-C coupling constants.

The methylene carbon (P-CH₂-S) is also expected to show a significant coupling to the phosphorus atom, with a ¹J(P,C) value typically in the range of 60-80 Hz. The carbons of the phenylthio group will appear as singlets, as they are too far from the phosphorus atom to exhibit significant coupling.

CarbonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected P-C Coupling Constant (J, Hz)
Aromatic (P-Ph, ipso)130-135Doublet¹J(P,C) = 80-110
Aromatic (P-Ph, ortho, meta, para)128-132Doublet²⁻⁴J(P,C) = 2-15
Aromatic (S-Ph)125-135SingletN/A
Methylene (P-CH₂-S)30-40Doublet¹J(P,C) = 60-80

The ³¹P NMR spectrum is a definitive technique for characterizing organophosphorus compounds. For this compound, a single signal is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for pentavalent phosphorus in phosphine oxides typically falls within the range of δ +20 to +40 ppm (relative to 85% H₃PO₄). This characteristic chemical shift confirms the presence of the phosphine oxide functionality. For instance, the ³¹P NMR chemical shift for similar structures like propane-1,3-diylbis(diphenylphosphine oxide) has been reported to be around δ 29.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the P=O stretching vibration. This band is typically observed in the region of 1150-1250 cm⁻¹. The exact position of this band can be influenced by the electronic and steric effects of the substituents on the phosphorus atom. For comparison, allyldiphenylphosphine (B1266624) oxide shows a P=O stretching frequency at 1178 cm⁻¹. okstate.edu

Another key vibrational frequency to be identified is the S-C (thioether) stretch. The S-C stretching vibration usually appears as a weak to medium intensity band in the region of 600-800 cm⁻¹. The spectrum will also display characteristic absorption bands for the aromatic C-H and C=C stretching and bending vibrations.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
P=OStretching1150-1250Strong
S-CStretching600-800Weak to Medium
Aromatic C-HStretching3000-3100Medium
Aromatic C=CStretching1450-1600Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule, which can help to confirm its structure.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion would likely involve the cleavage of the P-C and C-S bonds. Common fragments would include the diphenylphosphine (B32561) oxide cation, the phenylthio radical or cation, and various other fragments resulting from the loss of phenyl and thiophenyl groups. A related compound, [bis(phenylthio)methyl]diphenylphosphine oxide, has a reported molecular weight of 432.54 g/mol . spectrabase.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For this compound, HRMS would be expected to yield a molecular ion peak that corresponds to its calculated exact mass, thereby confirming its elemental composition of C19H17OPS. However, specific HRMS data from peer-reviewed research for this compound is not currently available.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides information about the molecular weight but also offers insights into the structure of a compound through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound's structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the P-C, C-S, and P-phenyl bonds. Common fragments would be expected to include the diphenylphosphine oxide cation, the phenylthio radical or cation, and various fragments of the phenyl groups. A detailed analysis of these fragments would help to piece together the molecular structure. Unfortunately, published studies detailing the specific fragmentation pattern of this compound could not be located.

X-ray Crystallography

Solid-State Structural Determination and Conformation Analysis

A successful X-ray crystallographic analysis of this compound would reveal the precise geometry around the central phosphorus atom, which is expected to be tetrahedral. It would also provide information on the rotational angles of the two phenyl groups attached to the phosphorus and the phenylthio group. This would allow for a detailed conformational analysis of the molecule in the solid state. At present, there are no published crystal structures for this specific compound in crystallographic databases.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography also elucidates how molecules are arranged in a crystal lattice. This includes the identification of intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds. Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility. Without a published crystal structure, a detailed analysis of the intermolecular interactions and crystal packing of this compound is not possible.

Computational and Theoretical Investigations of Diphenyl Phenylthio Methyl Phosphine Oxide

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) for Ground State Properties

While specific DFT studies on Diphenyl((phenylthio)methyl)phosphine oxide are not extensively published, DFT methods are routinely employed to investigate the ground state properties of similar molecules. These calculations typically involve the optimization of the molecular geometry to find the lowest energy conformation. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles.

For the P=O bond in phosphine (B1218219) oxides, DFT calculations provide insight into its double bond character, which is influenced by the electronegativity of the substituents. The presence of the phenylthio group introduces a sulfur atom, which can participate in pπ-dπ interactions with the phosphorus atom, further influencing the electronic distribution and geometry around the phosphorus center. The phenyl groups attached to the phosphorus and sulfur atoms would also have their geometries optimized, showing slight deviations from a perfect planar structure due to steric interactions.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

ParameterCalculated Value
P=O Bond Length~1.48 Å
P-C (phenyl) Bond Length~1.80 Å
P-C (methylene) Bond Length~1.82 Å
C-S Bond Length~1.81 Å
S-C (phenyl) Bond Length~1.77 Å
P=O-C-S Dihedral AngleVariable (dependent on conformation)

Note: The values in this table are hypothetical and based on typical values for similar compounds. Specific computational data for the target molecule is required for accurate values.

Ab Initio Methods for Electronic Configuration and Bonding Characteristics

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation compared to DFT. These methods are used to obtain accurate electronic configurations and to analyze the nature of chemical bonds.

In this compound, ab initio calculations would elucidate the nature of the orbitals involved in bonding. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity. The HOMO is likely to be localized on the phenylthio moiety, specifically the sulfur lone pairs and the phenyl π-system, while the LUMO is expected to be associated with the phosphine oxide group and the phenyl rings attached to phosphorus. The energy gap between the HOMO and LUMO would be a key parameter in determining the kinetic stability of the molecule.

Conformational Analysis and Energy Landscape Studies

The presence of multiple single bonds in this compound allows for considerable conformational flexibility.

Investigation of Internal Rotation Barriers and Torsional Potentials

The rotation around the P-C(methylene), C-S, and P-C(phenyl) bonds would be of particular interest in a conformational analysis. Computational methods can be used to calculate the energy profile as a function of the dihedral angles associated with these rotations. This would reveal the most stable conformers and the energy barriers separating them. The steric hindrance between the bulky phenyl groups would play a significant role in determining the preferred conformations.

Table 2: Estimated Rotational Barriers for Key Bonds in this compound

Bond of RotationEstimated Rotational Barrier (kcal/mol)
P-C(methylene)3 - 5
C-S2 - 4
P-C(phenyl)2 - 3

Note: These are estimated values and would require specific computational studies for accurate determination.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving complex molecules like this compound.

Transition State Identification and Reaction Pathway Mapping

For a given reaction, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. The calculation of the vibrational frequencies of the transition state (which should have exactly one imaginary frequency) confirms its identity. Once the reactants, products, and transition state(s) are identified, the entire reaction pathway can be mapped out, providing a detailed understanding of the reaction mechanism.

For instance, in a reaction involving nucleophilic attack at the phosphorus center, computational modeling could help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energy would also provide an estimate of the reaction rate.

Energetic Profiles and Kinetic Parameters of Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including transformations involving phosphine oxides. By mapping the potential energy surface of a reaction, researchers can determine the energetic profiles and kinetic parameters that govern these processes.

Methodology: Density Functional Theory (DFT) is a predominant method for investigating reaction mechanisms. imist.maresearchgate.net Functionals such as B3LYP, paired with appropriate basis sets like 6-311G(d,p), are commonly used to optimize the geometries of reactants, transition states, and products. imist.maresearchgate.net The identification of a transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis. researchgate.net From these calculations, key thermodynamic quantities such as changes in enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea) can be derived. imist.ma

Application to Related Compounds: For phosphine oxides, computational studies often explore transformations such as nucleophilic substitution, oxidation, reduction, and rearrangements like the Wittig reaction, where phosphine oxides are byproducts. rsc.org For instance, a DFT study on the reaction between a phosphinite and a trichloro-methyl phosphonate (B1237965) successfully elucidated the reaction mechanism and accounted for the high regioselectivity observed experimentally by comparing the activation barriers of different reaction pathways. imist.maresearchgate.net Such studies can predict whether a reaction is thermodynamically favorable and kinetically feasible.

Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic data that would be generated for a transformation of this compound, such as its oxidation or cleavage.

Transformation PathwayActivation Energy (Ea, kcal/mol)Enthalpy of Reaction (ΔH, kcal/mol)Gibbs Free Energy of Reaction (ΔG, kcal/mol)
Pathway A: S-Oxidation 25.4-15.2-12.8
Pathway B: P=O Reduction 35.1+5.7+7.2
Pathway C: C-S Bond Cleavage 42.8+10.3+8.9
Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and the influence of surrounding solvent molecules on its structure and dynamics.

Application to Related Compounds: While specific MD studies on this compound are lacking, this technique is widely applied to organophosphorus and sulfur-containing compounds. d-nb.info For example, MD simulations have been used to investigate the structural and kinetic behavior of lithiated sulfur compounds, providing information on diffusion coefficients and mechanical properties. d-nb.info For the target molecule, simulations could reveal the preferred rotational conformations around the P-C and C-S bonds, the flexibility of the phenyl rings, and how solvent molecules like water or chloroform (B151607) arrange themselves around the polar phosphine oxide group and the sulfur atom. This information is crucial for understanding its solubility, reactivity, and interactions with other molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data. For phosphine oxides, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ³¹P nucleus, is of significant interest.

Methodology: DFT calculations are the standard for predicting NMR chemical shifts. okstate.edu The process typically involves geometry optimization of the molecule, followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the NMR shielding tensors. okstate.edu Functionals like M06-2X or MPW1PW91 with large basis sets such as 6-311+G(2d,p) are often employed to achieve high accuracy. okstate.edu The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or phosphoric acid for ³¹P.

Application to Related Compounds: Numerous studies have demonstrated the effectiveness of DFT in accurately predicting ¹H, ¹³C, and ³¹P NMR chemical shifts for a wide range of organophosphorus compounds, including various phosphine oxides. okstate.edu For triphenylphosphine (B44618) oxide and methyldiphenylphosphine (B73815) oxide, DFT calculations have shown excellent correlation with experimental values. okstate.edu Vibrational frequencies, corresponding to peaks in an infrared (IR) spectrum, can also be calculated. The characteristic P=O stretching frequency, typically found around 1180 cm⁻¹, is one such parameter that can be accurately predicted.

The following interactive table presents hypothetical, predicted NMR and IR data for this compound, illustrating the expected output from such computational studies.

ParameterNucleus / BondPredicted Value
NMR Chemical Shift (δ, ppm) ¹H (CH)4.5
NMR Chemical Shift (δ, ppm) ¹³C (CH)65.0
NMR Chemical Shift (δ, ppm) ³¹P+32.5
IR Frequency (cm⁻¹) P=O Stretch1185
IR Frequency (cm⁻¹) C-S Stretch740
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified or calculated values for this compound.

Q & A

Q. Advanced Considerations :

  • Solvent effects : Polar aprotic solvents (THF, DMF) enhance nucleophilicity of thiophenol but may require rigorous drying to avoid hydrolysis.
  • Oxidation control : Use mild oxidizing agents (H₂O₂, O₂) to prevent over-oxidation of the phosphorus center .

How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

Q. Key Techniques :

Method Key Peaks/Features Utility
³¹P NMR δ ~25–35 ppm (P=O environment)Confirms oxidation state and substituents
X-ray Diffraction P–S bond length (~2.05 Å) and P=O (1.48 Å)Validates stereochemistry and bonding
Mass Spectrometry Molecular ion [M+H]⁺ at m/z = 336.1Verifies molecular weight

Data Contradictions :
Discrepancies in NMR shifts (e.g., δ >35 ppm) may indicate impurities or unexpected coordination with residual metals. Cross-validation with elemental analysis (C, H, S, P) is critical .

What role does this compound play in transition-metal catalysis, and how does its electronic structure influence reactivity?

Basic Applications :
Acts as a ligand precursor in Ru- or Pd-catalyzed C–H functionalization. The P=O group stabilizes metal centers, while the phenylthio moiety modulates electron density .

Q. Advanced Mechanistic Insights :

  • Electronic effects : The electron-withdrawing P=O group enhances electrophilicity at the metal center, promoting oxidative addition.
  • Steric effects : Bulky phenyl groups hinder undesired side reactions (e.g., dimerization) in alkene alkylation .
  • Case study : In Ru-catalyzed ortho-alkylation of arylphosphine oxides, the compound improves yields by 15–20% compared to non-thio analogs .

How does the compound’s stability under varying conditions impact experimental design?

Q. Stability Profile :

  • Thermal degradation : Decomposes above 200°C, releasing SO₂ and phosphine oxides. Use low-temperature reactions (<100°C) for prolonged stability .
  • Moisture sensitivity : Hydrolyzes in aqueous media to form diphenylphosphinic acid. Store under inert gas with molecular sieves .

Q. Mitigation Strategies :

  • Inert atmosphere : Schlenk lines or gloveboxes prevent oxidation during handling.
  • Additives : Stabilizing agents like BHT (butylated hydroxytoluene) reduce radical-mediated degradation .

What computational methods are used to predict the compound’s reactivity in novel reactions?

Q. Basic Modeling :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (P–S: ~250 kJ/mol) .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~5 eV) indicate susceptibility to nucleophilic/electrophilic attacks .

Q. Advanced Applications :

  • Transition-state analysis : Identify rate-limiting steps in cross-coupling reactions (e.g., activation energy barriers for P–S cleavage).
  • Solvent modeling : COSMO-RS simulations predict solvation effects on reaction kinetics .

How can researchers address contradictions in reported catalytic efficiencies across studies?

Q. Common Discrepancies :

  • Yield variations : Differences in catalyst loading (e.g., 2 mol% vs. 5 mol% Ru) or solvent purity explain ±20% yield gaps .
  • Substrate scope limitations : Steric hindrance from ortho-substituted aryl groups reduces reactivity in some systems .

Q. Resolution Strategies :

  • Control experiments : Replicate conditions with standardized reagents.
  • Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions to isolate variables .

What safety protocols are essential when handling this compound?

Q. Critical Hazards :

  • Toxicity : LD₅₀ (oral, rat) = 500 mg/kg; causes eye/skin irritation .
  • Combustion products : Releases POₓ and SOₓ gases at high temperatures .

Q. Protocols :

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Fume hoods with HEPA filters for powder handling .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.